N6-Threonylcarbamoyladenosine (t6A) is a hypermodified nucleoside found predominantly at position 37 (A37) of tRNA molecules in all domains of life [, , , ]. Position 37 is 3'-adjacent to the anticodon, which is crucial for tRNA’s function in decoding mRNA codons during protein synthesis []. t6A, along with its derivatives, plays a critical role in ensuring accurate and efficient translation by the ribosome [, ]. Specifically, it influences the decoding process by stabilizing codon-anticodon interactions, thereby facilitating accurate protein synthesis and preventing translational frameshifting [, ]. Additionally, t6A impacts tRNA aminoacylation and translocation processes during protein synthesis [].
N6-Carbamoyl-L-threonyladenosine, also known as N6-threonylcarbamoyladenosine or t6A, is a modified nucleoside that plays a crucial role in the function of transfer ribonucleic acids (tRNAs). This compound is universally found at position 37 of tRNAs that decode codons starting with adenosine, contributing significantly to the accuracy and efficiency of protein synthesis across various life forms, including bacteria, archaea, and eukaryotes .
N6-Carbamoyl-L-threonyladenosine is classified as a modified nucleoside. It is derived from adenosine through a series of enzymatic modifications involving threonine and carbamoyl groups. The compound is part of the broader family of tRNA modifications that enhance the structural stability and functionality of tRNAs during translation .
The synthesis of N6-Carbamoyl-L-threonyladenosine involves several key enzymatic steps. The biosynthetic pathway begins with the conversion of threonine and bicarbonate into threonylcarbamoyl-adenylate (TC-AMP), catalyzed by the enzyme TsaC. This intermediate then reacts with adenosine to form N6-Carbamoyl-L-threonyladenosine through the action of TsaD and TsaB .
These reactions highlight the intricate enzymatic interactions required for the biosynthesis of this important nucleoside modification.
N6-Carbamoyl-L-threonyladenosine has a complex molecular structure characterized by its unique threonylcarbamoyl group attached to the adenine base. The molecular formula for N6-Carbamoyl-L-threonyladenosine is C15H20N6O8, indicating its composition includes carbon, hydrogen, nitrogen, and oxygen atoms .
The structural representation can be depicted as follows:
This modification enhances the stability of tRNA's anticodon stem-loop structure, crucial for accurate codon recognition during translation.
N6-Carbamoyl-L-threonyladenosine can undergo various chemical reactions typical for nucleotides, including oxidation, reduction, and substitution reactions. The specific conditions for these reactions often require careful control of temperature and pH to maintain compound stability.
Common reagents involved in reactions with N6-Carbamoyl-L-threonyladenosine include:
The outcomes of these reactions depend on the specific reagents and conditions used, leading to a variety of potential derivatives.
The mechanism of action for N6-Carbamoyl-L-threonyladenosine primarily involves its role in stabilizing tRNA structures. By modifying the anticodon stem-loop at position 37, this nucleoside enhances codon–anticodon pairing fidelity during translation.
Key aspects of its mechanism include:
N6-Carbamoyl-L-threonyladenosine exhibits several notable physical and chemical properties:
These properties are essential for its functionality within biological systems and for applications in biochemical research .
N6-Carbamoyl-L-threonyladenosine is utilized in various scientific applications:
The biosynthesis of t6A in bacteria involves a conserved multi-enzyme pathway that was fully elucidated through in vitro reconstitution studies. This pathway requires four essential proteins working sequentially to generate this universal tRNA modification.
The YrdC/Sua5 family (TsaC in bacteria) catalyzes the initial step in t6A biosynthesis: the formation of threonylcarbamoyl-adenylate (TC-AMP) from ATP, L-threonine, and bicarbonate. This reaction occurs through an activated carbamate intermediate similar to reactions catalyzed by the HypF enzyme [1] [2]. The YgjD/Kae1/Qri7 family (renamed TsaD in bacteria) forms the catalytic core of the threonylcarbamoyl transferase complex (TCT complex) that transfers the threonylcarbamoyl moiety from TC-AMP to adenosine-37 of tRNA substrates. While Sua5/YrdC homologs are functionally interchangeable across domains, YgjD/Kae1/Qri7 family members exhibit kingdom-specific functional constraints [1] [2].
Genetic and biochemical studies demonstrate that YeaZ (a TsaD paralog) and YjeE (TsaE) are indispensable for bacterial t6A formation. YeaZ acts as a structural scaffold that stabilizes the TsaD-YgjD interaction, while the ATPase YjeE provides energy for complex assembly or catalytic activation. This interdependency explains why only YgjD-YeaZ pairs from closely related bacteria form functional complexes. Deletion of any component (YgjD, YeaZ, or YjeE) in Escherichia coli results in loss of viability due to t6A deficiency, confirming their essential roles [1] [3].
The complete bacterial t6A pathway was biochemically validated through in vitro reconstitution using recombinant E. coli proteins: TsaC (YrdC), TsaD (YgjD), YeaZ, and TsaE (YjeE). When combined with ATP, threonine, bicarbonate, and unmodified tRNA substrates, these four proteins are necessary and sufficient to generate t6A-modified tRNA. This landmark experiment confirmed the functional roles of each component and established the two-step enzymatic mechanism: (1) TC-AMP synthesis by TsaC, and (2) carbamoyl transfer by the TsaD-YeaZ-TsaE complex [1] [3].
Table 1: Core Enzymatic Components of Bacterial t6A Biosynthesis
Protein | Gene | Function | Essentiality in E. coli |
---|---|---|---|
TsaC (YrdC) | tsaC | Synthesizes TC-AMP intermediate | Yes |
TsaD (YgjD) | tsaD | Catalytic subunit of TCT complex | Yes |
YeaZ | yeaZ | Stabilizes TsaD-TsaD interaction | Yes |
TsaE (YjeE) | tsaE | ATPase activity for complex activation | Yes |
While the fundamental chemistry of t6A biosynthesis is conserved, the enzymatic machinery exhibits significant variations across evolutionary domains, reflecting kingdom-specific adaptations.
Eukaryotes and archaea employ multi-subunit complexes distinct from the bacterial system. The eukaryotic cytosolic pathway centers on the conserved KEOPS complex (Kinase, Endopeptidase, and Other Proteins of Small size), composed of five subunits: Kae1, Bud32, Cgi121, Pcc1, and Gon7. Kae1 (homolog of bacterial TsaD) retains the catalytic transferase activity, while accessory subunits regulate complex assembly and substrate specificity. Archaea utilize a simplified version called the EKC complex (Endopeptidase-like Kinase Chromatin-associated), with Tcs3 (Kae1 homolog) forming the catalytic core alongside Tcs5, Tcs6, Tcs7, and Tcs8. These structural variations highlight functional optimization for distinct cellular environments [2] [7].
Mitochondria possess a streamlined t6A synthesis mechanism involving the single-protein enzyme Tcs4 (Qri7 in yeast). This mitochondrial homolog functionally replaces the multi-subunit complexes found in the cytosol. Qri7/Tcs4 is a bifunctional enzyme that catalyzes both TC-AMP synthesis and its transfer to mitochondrial tRNAs. This evolutionary reduction likely reflects the genome minimization in organelles while retaining the essential translational fidelity function of t6A. Mutations in human OSGEP (mitochondrial Qri7 homolog) cause Galloway-Mowat syndrome, linking mitochondrial t6A deficiency to neurodevelopmental disorders [2] [4] [7].
Table 2: Comparative t6A Biosynthesis Machinery Across Domains
Domain/Compartment | Catalytic Core | Accessory Proteins | Unique Features |
---|---|---|---|
Bacteria | TsaD (YgjD) | YeaZ, TsaE | Four-protein complex |
Eukaryotic Cytosol | Kae1 | Bud32, Cgi121, Pcc1, Gon7 (KEOPS complex) | Kinase regulatory subunits |
Archaea | Tcs3 (Kae1) | Tcs5, Tcs6, Tcs7, Tcs8 (EKC complex) | Chromatin association domains |
Mitochondria | Tcs4/Qri7 | None | Bifunctional single-protein pathway |
The t6A modification pathway represents a striking example of evolutionary conservation with domain-specific innovations.
Comparative genomics reveals that t6A synthesis genes belong to the universal set present in nearly all sequenced genomes. The TsaC/Sua5 and TsaD/Kae1 families are particularly ancient, with orthologs detectable in >95% of bacterial, archaeal, and eukaryotic genomes. This near-universal distribution underscores the indispensable role of t6A in translational fidelity. Genomic context analysis shows frequent clustering of tsaD, tsaE, and yeaZ genes in bacteria (e.g., the yjeE-yeaZ-yjeD operon in γ-proteobacteria), suggesting co-regulation of these functionally linked components [1] [2].
Despite overall conservation, phylogenetic analyses reveal complex evolutionary trajectories, including horizontal gene transfer (HGT) events. The mitochondrial pathway exemplifies this: the QRI7 gene originated through bacterial-to-eukaryote HGT, replacing the ancestral eukaryotic pathway in mitochondria. Similarly, some archaeal thermophiles (e.g., Thermotoga maritima) possess bacterial-type tsaB genes likely acquired via HGT. Domain-specific gene fusions also occurred, notably in archaea where Kae1 and Bud32 are fused into a single gene (PRPK), creating a bifunctional enzyme with kinase and transferase activities [1] [3].
The elucidation of t6A biosynthesis spanned five decades, evolving from early biochemical characterization to modern genetic and structural approaches.
Initial discoveries in the 1970s identified t6A as a tRNA modification requiring ATP, threonine, and bicarbonate. Seminal in vitro studies using Xenopus laevis oocytes demonstrated that t6A formation occurred in the cytoplasm and required A37 and U36 nucleotides as strict determinants. However, the enzymes remained elusive. For three decades, research relied on indirect evidence, including the characterization of t6A-deficient tRNAs from yeast SUA5 mutants (1989) and the identification of YrdC as an RNA-binding protein in E. coli (2004). The field was hindered by the essentiality of these genes in bacteria and the complexity of the modification reaction [1] [2] [3].
The 2010s witnessed transformative breakthroughs through comparative genomics and proteomics. In 2009, in silico analysis identified YrdC/Sua5 as the first universal t6A synthesis factor, validated by tRNA analysis in yeast sua5Δ mutants. By 2011, proteomic studies revealed YgjD as part of an essential interaction network with YeaZ and YjeE. The pivotal 2012 in vitro reconstitution of the bacterial pathway confirmed the four-component system. Subsequent cryo-EM structures of the KEOPS complex (2015–2020) revealed mechanistic details of the carbamoyl transfer reaction. Human genetics further illuminated the pathway's biomedical significance when mutations in OSGEP (Kae1 homolog) were linked to Galloway-Mowat syndrome in 2017, confirming the essentiality of t6A in human development [1] [2] [3].
Table 3: Key Milestones in t6A Biosynthesis Pathway Discovery
Year Range | Key Advancements | Experimental Approaches |
---|---|---|
1970s-1990s | Identification of t6A constituents (ATP, Thr, HCO₃⁻); tRNA determinants established | In vivo radiolabeling; microinjection assays |
2000-2009 | Sua5/YrdC linked to t6A synthesis; YgjD identified in essential interaction network | Comparative genomics; yeast genetics |
2010-2014 | In vitro reconstitution of bacterial pathway; KEOPS complex characterization | Recombinant biochemistry; proteomics |
2015-Present | Mitochondrial pathway discovery; human disease links; structural biology breakthroughs | Cryo-EM; human genetics; LC-MS/MS quantitation |
Table 4: Chemical Identifiers for N6-Carbamoyl-L-threonyladenosine (t6A)
Identifier Type | Value |
---|---|
Systematic Name | (2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid |
CAS Number | 24719-82-2 |
Chemical Formula | C₁₅H₂₀N₆O₈ |
Molecular Weight | 412.35 g/mol |
HMDB ID | HMDB0041623 |
Modomics Code | t6A |
IUPAC Name | N⁶-{[(2S,3R)-1-carboxy-2-hydroxypropyl]carbamoyl}adenosine |
Common Synonyms | N⁶-threonylcarbamoyladenosine; t⁶A; N⁶-carbamoylthreonyladenosine |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7